2-(4-Carbamoylbenzenesulfonamido)propanoic acid
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Overview
Description
2-(4-Carbamoylbenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . It is also known by its IUPAC name, N-{[4-(aminocarbonyl)phenyl]sulfonyl}alanine . This compound is characterized by the presence of a carbamoyl group attached to a benzene ring, which is further connected to a sulfonamido group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the amino acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Carbamoylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(4-Carbamoylbenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
2-(4-Carbamoylbenzenesulfonamido)propanoic acid is unique due to its specific structural features, including the presence of both a carbamoyl group and a propanoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other sulfonamides .
Properties
IUPAC Name |
2-[(4-carbamoylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPCTYVXOSJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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